molecular formula C16H16O3 B6397361 4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid CAS No. 1261969-61-2

4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid

Cat. No.: B6397361
CAS No.: 1261969-61-2
M. Wt: 256.30 g/mol
InChI Key: UUUNYVQBQVWRIO-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a 2,4-dimethylphenyl group and a methoxy group

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-4-6-13(11(2)8-10)14-7-5-12(16(17)18)9-15(14)19-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUNYVQBQVWRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689002
Record name 2-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-61-2
Record name 2-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dimethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The resulting product is then subjected to methoxylation using a methoxy reagent like sodium methoxide in methanol.

    Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, often achieved through a Grignard reaction followed by oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: 4-(2,4-Dimethylphenyl)-3-methoxybenzaldehyde or this compound.

    Reduction: 4-(2,4-Dimethylphenyl)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methoxy and dimethylphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxybenzoic Acid: Lacks the dimethylphenyl group, resulting in different chemical properties and reactivity.

    2,4-Dimethylbenzoic Acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    3-Methoxybenzoic Acid: Similar structure but without the dimethylphenyl substitution, leading to different applications and reactivity.

Uniqueness: 4-(2,4-Dimethylphenyl)-3-methoxybenzoic acid is unique due to the combined presence of the methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields.

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